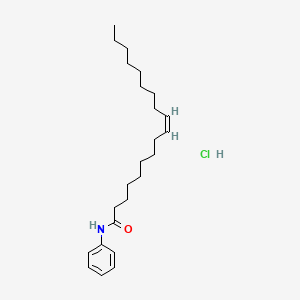

N-Phenyloleamide hydrochloride

Description

Properties

CAS No. |

97259-88-6 |

|---|---|

Molecular Formula |

C24H40ClNO |

Molecular Weight |

394.0 g/mol |

IUPAC Name |

(Z)-N-phenyloctadec-9-enamide;hydrochloride |

InChI |

InChI=1S/C24H39NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23;/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3,(H,25,26);1H/b10-9-; |

InChI Key |

SENIITWZZPANOQ-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=CC=C1.Cl |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Analytical Characterization and Quantification of N Phenyloleamide Hydrochloride

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the separation and analysis of N-Phenyloleamide hydrochloride from complex mixtures or for purity assessment. The choice of technique depends on the compound's physicochemical properties, such as volatility and polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. nih.gov Method development involves optimizing parameters such as mobile phase composition, pH, column type, and flow rate to achieve efficient separation. nih.govneuroquantology.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds such as this compound. In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov

A typical RP-HPLC method for this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The gradient or isocratic elution conditions are optimized to achieve a sharp, symmetrical peak with a reasonable retention time. nih.gov

Interactive Table: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Eluent to carry the analyte through the column. |

| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase composition. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 20 µL | Volume of sample introduced into the system. |

| Detection | UV at 254 nm | Wavelength for detecting the analyte. |

The selection of a detector is critical for sensitivity and selectivity in HPLC analysis.

UV Detection: Due to the presence of a phenyl group, this compound is expected to absorb ultraviolet (UV) light, making UV detection a straightforward and robust choice for quantification. nih.gov

Fluorescence Detection: This method offers higher sensitivity and selectivity compared to UV detection but requires the analyte to be naturally fluorescent or derivatized with a fluorescent tag. nih.gov If this compound possesses native fluorescence, this detector can be employed for trace-level analysis. nih.gov

Electrochemical Detection: This technique is suitable for compounds that can be oxidized or reduced. It provides high sensitivity and is an alternative if the compound has a suitable electrochemical response. researchgate.net

Interactive Table: Comparison of HPLC Detection Modalities

| Detector | Principle | Advantages | Limitations |

|---|---|---|---|

| UV-Visible | Measures absorbance of light | Robust, versatile, non-destructive | Moderate sensitivity, non-selective |

| Fluorescence | Measures light emitted by the compound | High sensitivity and selectivity | Compound must be fluorescent |

| Electrochemical | Measures current from redox reactions | Very high sensitivity, selective | Compound must be electroactive, sensitive to mobile phase changes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. emerypharma.com Given that this compound is a salt and likely has low volatility, direct analysis is challenging. The high temperatures of the GC inlet could lead to thermal degradation. nist.gov Therefore, a derivatization step, such as silylation or acylation, is often required to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. emerypharma.comscispace.com

The GC separates the derivatized compound from other components, and the mass spectrometer provides mass spectral data. This data includes the molecular ion and characteristic fragmentation patterns that serve as a "fingerprint" for identification, often confirmed by comparison with spectral libraries. nih.govmmu.ac.ukresearchgate.net

Headspace Gas Chromatography (HS-GC) is a specialized technique used for the analysis of volatile organic compounds (VOCs) present in a solid or liquid sample matrix. nih.govd-nb.info For this compound, HS-GC would not be used to analyze the compound itself but is invaluable for quality control, specifically for detecting and quantifying residual solvents from the synthesis and purification process. emerypharma.comnih.gov

In this method, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. nih.gov A sample of this gas is then injected into the GC-MS system for analysis. nih.govresearchgate.net

Interactive Table: Typical HS-GC-MS Parameters for Residual Solvent Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Equilibrium Temp. | 80 - 130°C | To facilitate partitioning of volatiles into headspace. nih.govresearchgate.net |

| Equilibrium Time | 30 - 45 min | To ensure partitioning reaches a steady state. nih.govresearchgate.net |

| GC Column | e.g., DB-624, HP-5MS | Separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for gas chromatography. |

| Detector | Mass Spectrometer (MS) | Identification and quantification of volatiles. |

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation

Beyond separation, spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. nih.govbenthamscience.com

Mass Spectrometry (MS): When coupled with chromatography (e.g., HPLC-MS or GC-MS), MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern is crucial for piecing together the molecule's structure, as specific cleavages are characteristic of certain chemical bonds and functional groups within the molecule. nih.govcaymanchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules.

¹H NMR: Provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the complete connectivity of the molecular skeleton. This solid-state NMR can also be used to study the compound in its solid form. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the amide group (C=O and N-H stretching) and the phenyl group would be expected. benthamscience.comresearchgate.net

Interactive Table: Information from Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Application for this compound |

|---|---|---|

| Mass Spectrometry | Molecular weight and fragmentation patterns. nih.gov | Confirms molecular mass and structural fragments. |

| ¹H NMR | Proton environment and connectivity. nih.gov | Determines the arrangement of hydrogen atoms. |

| ¹³C NMR | Carbon skeleton structure. nih.gov | Identifies all unique carbon atoms in the structure. |

| IR Spectroscopy | Presence of functional groups. researchgate.net | Confirms amide, alkyl, and aromatic groups. |

Analytical Method Validation Parameters

The validation of an analytical method ensures that the procedure is suitable for its intended purpose. For this compound, this involves establishing a series of performance characteristics to guarantee reliable and reproducible quantification. While specific validation data for this compound is not extensively detailed in publicly available literature, the parameters can be effectively illustrated by methods developed for structurally similar N-acyl amides, such as N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation that define the sensitivity of an analytical procedure. researchgate.net The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. chromatographyonline.com The LOQ represents the lowest concentration that can be measured with a defined level of precision and accuracy. researchgate.netd-nb.info

These values are typically determined using methods such as the signal-to-noise ratio (S/N) or calculations based on the standard deviation of the response and the slope of the calibration curve. chromatographyonline.comnih.gov For chromatographic methods, an S/N ratio of 3:1 is commonly used to establish the LOD, while a ratio of 10:1 is used for the LOQ. nih.govresearchgate.net

For related fatty acid amides, highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are often employed, achieving very low detection and quantification limits. For instance, a validated ultra-performance liquid chromatography/mass spectrometry (UPLC/MS) method for the simultaneous analysis of N-acylethanolamides reported an LOQ of 50 pg/ml for anandamide (AEA) and 100 pg/ml for OEA and PEA. researchgate.net Another method for a nitrosamine impurity in diphenhydramine HCl using LC/MS/MS reported an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL. lcms.cz

Table 1: Representative LOD and LOQ Values for Related N-Acyl Amides

| Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Olopatadine Hydrochloride | UPLC | 0.7652 µg/mL | 2.3188 µg/mL |

| N-oleoylethanolamide (OEA) | UPLC/MS | Not Reported | 100 pg/mL |

| N-palmitoylethanolamide (PEA) | UPLC/MS | Not Reported | 100 pg/mL |

| Phenyramidol HCl | RP-HPLC | 3.0 ppm | 8.0 ppm |

| N-nitroso N-desmethyl diphenhydramine | LC/MS/MS | 0.05 ng/mL | 0.1 ng/mL |

This table presents data for analogous or structurally related compounds to illustrate typical analytical sensitivities.

Precision, Accuracy, and Reproducibility Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: Measures the precision between different laboratories, often through collaborative studies. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked sample) and expressing the result as a percentage of recovery.

For bioanalytical methods, acceptance criteria for precision are typically an RSD of ≤15%, while accuracy should be within ±15% of the nominal value (or ±20% at the LOQ). researchgate.net Validation studies for related compounds demonstrate that these criteria are achievable. For example, a method for phenylephrine hydrochloride showed an RSD for precision to be less than 2%, with recovery values well within the acceptance limits of 97-103%. bepls.com

Linearity and Calibration Range Determination

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The Calibration Range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Linearity is typically evaluated by a linear regression analysis of the calibration curve, which plots the analytical response versus the analyte concentration. The correlation coefficient (r) and the coefficient of determination (r²) are key indicators, with a value of ≥0.99 considered indicative of good linearity. lcms.cz

For similar lipid mediators, analytical methods have demonstrated linearity over several orders of magnitude. A UPLC/MS method for N-acylethanolamides was linear up to 100 ng/ml. researchgate.net An LC/MS/MS method for a diphenhydramine-related impurity was found to be linear within a concentration range of 0.05 ng/mL to 10 ng/mL, with a regression coefficient greater than 0.999. lcms.cz Similarly, a method for olopatadine hydrochloride showed linearity over a concentration range of 5-50 µg/mL. medipol.edu.tr

Table 2: Example Linearity and Range Data for Related Compounds

| Compound/Analyte | Method | Calibration Range | Correlation Coefficient (r²) |

| N-acylethanolamides (AEA, OEA, PEA) | UPLC/MS | Up to 100 ng/mL | Not specified |

| N-nitroso N-desmethyl diphenhydramine | LC/MS/MS | 0.05 - 10 ng/mL | > 0.999 |

| Olopatadine Hydrochloride | UPLC | 5 - 50 µg/mL | Not specified |

| Phenylephrine hydrochloride | HPLC | LOQ to 150% level | 1.000 |

This table presents data for analogous or structurally related compounds to illustrate typical calibration ranges.

Identification and Quantification in Complex Biological Matrices and Experimental Samples

The quantification of this compound in biological matrices such as plasma, serum, urine, or tissue homogenates is critical for understanding its physiological roles. This process requires robust sample preparation to isolate the analyte from interfering endogenous substances. scispace.com

Extraction and Sample Preparation Protocols

Given the lipophilic nature of the oleoyl (B10858665) group, this compound is expected to require an organic solvent-based extraction from aqueous biological samples. The primary goal of sample preparation is to remove matrix interferences, such as proteins and salts, and to concentrate the analyte before analysis. nih.govslideshare.net Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof). orientjchem.org The analyte partitions into the organic phase, which is then separated, evaporated, and reconstituted in a solvent compatible with the analytical instrument. scispace.com The pH of the aqueous phase can be adjusted to optimize the extraction of acidic or basic compounds. slideshare.net

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent packed into a cartridge or plate. scispace.com For a lipophilic compound like this compound, a reversed-phase sorbent (e.g., C18) would likely be used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. nih.gov

Analysis of Related Amides and Synthetic Byproducts

During the analysis, it is crucial to ensure the method can distinguish this compound from structurally similar compounds and potential byproducts from its synthesis. npra.gov.my The synthesis of N-Phenyloleamide typically involves the reaction of oleic acid (or its activated form, like oleoyl chloride) with aniline (B41778).

Potential related substances that could be present as impurities or byproducts include:

Starting Materials: Unreacted oleic acid and aniline.

Isomers: Isomers of oleic acid (e.g., elaidic acid, a trans-isomer) could lead to the formation of the corresponding N-phenyl-trans-oleamide.

Side-Reaction Products: Side reactions could potentially lead to the formation of di-acylated aniline or other related byproducts.

Degradation Products: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the reformation of oleic acid and aniline.

Chromatographic methods, particularly HPLC and UPLC coupled with mass spectrometry, offer the high resolution and specificity required to separate and identify these related substances from the main analyte peak. nih.gov Forced degradation studies, where the compound is exposed to stress conditions like heat, light, acid, base, and oxidation, are often performed to demonstrate the stability-indicating nature of the analytical method. npra.gov.my

Lack of Publicly Available Research Hinders Analysis of this compound's Metabolic Fate

A thorough investigation into the metabolic products of this compound reveals a significant gap in publicly accessible scientific literature. Despite a comprehensive search for in vivo and in vitro studies, no specific research detailing the biotransformation of this compound, nor the analytical characterization of its potential metabolites, could be identified.

The metabolism of xenobiotics, including pharmaceutical compounds, is a critical area of study to understand their efficacy and potential toxicity. Typically, such investigations involve the use of techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to separate, identify, and quantify metabolic products formed in biological systems, such as through incubation with liver microsomes. These analyses can reveal common metabolic pathways like hydroxylation, epoxidation, and conjugation.

However, in the case of this compound, specific data on its metabolic pathways and the resulting chemical structures are not available in the public domain. Consequently, the creation of detailed research findings and data tables on its metabolic products, as would be standard for a comprehensive analytical characterization, is not possible at this time. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the metabolic fate of this compound.

Biological Activity Studies of N Phenyloleamide Hydrochloride and Analogues in Vitro and Non Human in Vivo

In Vitro Cellular Response Investigations

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of action of a compound. For analogues of N-Phenyloleamide hydrochloride, these investigations have spanned cellular proliferation, antimicrobial effects, and anti-adhesive properties.

Cellular Proliferation and Growth Modulation Assays

The antiproliferative potential of N-phenylacetamide derivatives has been a subject of significant research, particularly in the context of cancer cell lines. Studies have revealed that certain N-(substituted phenyl)acetamide analogues can inhibit the proliferation of various human cancer cells. For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide demonstrated potent activity against the NPC-TW01 nasopharyngeal carcinoma cell line, with an IC50 value of 0.6 μM. nih.gov This compound was found to disrupt the cell cycle, leading to an accumulation of cells in the S phase. nih.gov

| Compound Analogue | Cancer Cell Line | Activity | Reference |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | IC50 = 0.6 μM | nih.gov |

Antimicrobial Activity Investigations

The antimicrobial properties of aniline (B41778) and its derivatives have been explored against a range of pathogens. Halogenated anilines, for example, have demonstrated notable antimicrobial and antibiofilm activities against uropathogenic Escherichia coli (UPEC) and other ESKAPE pathogens. nih.gov Specifically, 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA) exhibited minimum inhibitory concentrations (MICs) of 200 μg/mL and 100 μg/mL, respectively, against UPEC. nih.gov These compounds were also found to downregulate virulence and biofilm-related genes in UPEC. nih.gov

Furthermore, N-substituted benzimidazole (B57391) derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov Certain compounds in this class showed potent activity against Bacillus thuringiensis and Candida albicans, and moderate activity against Escherichia coli. nih.gov

| Compound Analogue Class | Microorganism | Activity | Reference |

| Halogenated Anilines (4B3CA) | Escherichia coli (UPEC) | MIC = 200 μg/mL | nih.gov |

| Halogenated Anilines (3,5-DBA) | Escherichia coli (UPEC) | MIC = 100 μg/mL | nih.gov |

| N-substituted Benzimidazoles | Escherichia coli | Moderate Activity | nih.gov |

Anti-adhesive and Anti-invasive Property Evaluations

Oleamide (B13806), a fatty acid amide structurally related to N-Phenyloleamide, is well-documented for its anti-adhesive and slip-enhancing properties. connectchemicals.comsunrisecolour.comsunrisecolour.com It functions by migrating to the surface of a material, creating a lubricating layer that reduces the coefficient of friction and prevents unwanted adhesion. connectchemicals.comsunrisecolour.com This property is widely utilized in industrial applications to prevent the sticking of plastic films. connectchemicals.comsunrisecolour.com While this application is not biological, the inherent anti-adhesive nature of oleamide suggests that this compound could possess similar properties at a cellular level, potentially interfering with cell-to-cell or cell-to-surface adhesion.

Studies in Specific Mammalian Cell Lines

The effects of N-phenyl substituted amides have been investigated in various mammalian cell lines to assess their cytotoxicity and mechanism of action. In the study of N-(naphthalen-2-yl)acetamide derivatives, it was noted that the most active compound exhibited specific cytotoxicity against the human nasopharyngeal carcinoma (NPC-TW01) cell line, with no detectable toxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov This selectivity is a crucial aspect of potential therapeutic agents.

| Compound Analogue | Mammalian Cell Line | Effect | Reference |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | Cytotoxic (IC50 = 0.6 μM) | nih.gov |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | PBMCs | Non-toxic (up to 50 μM) | nih.gov |

In Vivo Studies Utilizing Non-Human Animal Models

Preclinical in vivo studies in animal models are essential to evaluate the efficacy and safety of a compound before it can be considered for human trials.

Evaluation in Preclinical Infectious Disease Models (e.g., Trypanosoma cruzi, E. coli)

In the context of Chagas disease, caused by the parasite Trypanosoma cruzi, novel quinoline (B57606) derivatives have been tested in murine models. nih.gov Some of these compounds demonstrated a significant reduction in parasitemia, with one compound curing two out of four infected mice. nih.gov Anilinophenanthrolines have also shown potent in vitro activity against T. cruzi amastigotes, epimastigotes, and trypomastigotes, suggesting they are promising candidates for further in vivo evaluation. nih.gov

Regarding bacterial infections, while specific in vivo models using this compound against E. coli have not been reported, the in vitro antimicrobial activity of halogenated anilines suggests potential efficacy. nih.gov The development of effective treatments for multidrug-resistant E. coli is a critical area of research, and compounds that show promise in vitro are often candidates for further investigation in animal infection models. mdpi.com

Assessment of Biological Effects in Rodent Models

In vivo studies utilizing rodent models have been instrumental in characterizing the biological effects of N-acyl-dopamine (NADA) compounds, a class to which this compound belongs. Research has primarily focused on analogues such as N-arachidonoyl dopamine (B1211576) (NADA), revealing a range of physiological and behavioral responses consistent with cannabimimetic activity.

When administered to mice, NADA was shown to induce the classic tetrad of effects associated with cannabinoid receptor agonists: hypothermia (a decrease in body temperature), hypo-locomotion (reduced spontaneous movement), catalepsy (a state of immobility), and analgesia (pain relief). wikipedia.org These effects underscore the compound's interaction with the endogenous cannabinoid system in a living organism.

Further investigations in rodent models have highlighted the role of NADA and its analogues in nociception and inflammation. nih.govresearchgate.net For instance, intraplantar injection of NADA in rats was found to inhibit the responses of dorsal horn neurons to mechanical stimuli, an effect mediated through both CB1 and TRPV1 receptors. nih.gov In various models of inflammatory pain, NADA demonstrated antihyperalgesic effects, reducing heightened pain sensitivity. nih.gov Additionally, NADA has been shown to potently decrease systemic inflammatory responses in multiple mouse models of inflammation, including endotoxemia and polymicrobial sepsis. nih.gov

Neuroprotective properties have also been observed. In a rat model of acute neonatal hypoxia, treatment with NADA was found to mitigate the delayed development of sensorimotor reflexes. mdpi.com

| Compound Analogue | Rodent Model | Observed Biological Effect |

|---|---|---|

| N-arachidonoyl dopamine (NADA) | Mice | Induction of hypothermia, hypo-locomotion, catalepsy, and analgesia. wikipedia.org |

| N-arachidonoyl dopamine (NADA) | Mice | Decreased systemic inflammatory responses to LPS and bacterial lipopeptides. nih.gov |

| N-arachidonoyl dopamine (NADA) | Rats | Inhibition of neuronal responses to mechanical stimulation in the dorsal horn. nih.gov |

| N-arachidonoyl dopamine (NADA) | Rats | Antihyperalgesic effects in inflammatory pain models. nih.gov |

| N-oleoyldopamine (OLDA) | Rats | Induction of dose-dependent thermal hyperalgesia. nih.gov |

| N-arachidonoyl dopamine (NADA) | Rats | Attenuated delayed development of sensorimotor reflexes after neonatal hypoxia. mdpi.com |

Application of Invertebrate Host Models (e.g., Galleria mellonella)

While direct studies assessing this compound or its immediate analogues in invertebrate host models like Galleria mellonella (the greater wax moth) are not prominently featured in available scientific literature, this model is widely recognized for its utility in preclinical drug discovery. The larvae of G. mellonella serve as a valuable in vivo system for preliminary assessments of the efficacy and toxicity of novel compounds. nih.govresearchgate.net

The immune system of G. mellonella shares structural and functional similarities with the innate immune system of mammals, making it a relevant model for studying host-pathogen interactions and the effects of antimicrobial agents. researchgate.net This invertebrate model is advantageous due to its low cost, ease of use, rapid generation of results, and the absence of the complex legal and ethical considerations associated with vertebrate models. nih.gov

Researchers utilize G. mellonella to evaluate the in vivo activity of new antimicrobial therapies and to determine the toxicity of various chemical agents. nih.govnih.gov Given the established anti-inflammatory and immunomodulatory properties of N-acyl-dopamines in mammalian systems, the G. mellonella model could theoretically be applied to investigate these effects further, particularly in the context of infection and the host immune response. However, specific research applying this model to this compound has yet to be published.

Ex Vivo Biological Investigations

Ex vivo studies, which are conducted on tissues or cells outside the organism, have been crucial for elucidating the molecular targets of this compound analogues. These investigations have primarily involved radioligand binding assays using membrane preparations from rodent tissues to determine the affinity of these compounds for specific receptors.

Studies using rat brain membranes have shown that N-acyl-dopamines, including N-arachidonoyl dopamine (NADA), bind to the cannabinoid type 1 (CB1) receptor. nih.gov The binding affinity (Ki) of NADA for the CB1 receptor has been reported to be in the range of 250–500 nM. nih.gov Another analogue, N-oleoyldopamine (OLDA), has been shown to have a lower affinity for the CB1 receptor. nih.gov These binding assays typically involve measuring the displacement of a known radioactive ligand from the receptor by the test compound.

In addition to receptor binding, ex vivo experiments on slices of rat dorsal spinal cord have demonstrated that NADA can induce the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain signaling. wikipedia.org Furthermore, studies on organotypic rat hippocampal slice cultures have been used to investigate the neuroprotective effects of NADA under conditions of excitotoxicity, showing its ability to protect neurons. mdpi.com

| Compound Analogue | Ex Vivo Preparation | Assay Type | Key Finding |

|---|---|---|---|

| N-arachidonoyl dopamine (NADA) | Rat Brain Membranes | CB1 Receptor Binding Assay | Binds to CB1 receptors with a Ki value of 250-500 nM. nih.gov |

| N-oleoyldopamine (OLDA) | Bovine Brain Membranes | CB1 Receptor Binding Assay | Demonstrates lower affinity for CB1 receptors compared to NADA. nih.gov |

| N-arachidonoyl dopamine (NADA) | Rat Dorsal Spinal Cord Slices | Neuropeptide Release Assay | Induces the release of Substance P and CGRP. wikipedia.org |

| N-arachidonoyl dopamine (NADA) | Organotypic Rat Hippocampal Slices | Neuroprotection Assay | Protects dentate gyrus granule cells from excitotoxicity. mdpi.com |

Molecular Mechanisms and Receptor Interactions of N Phenyloleamide Hydrochloride

Receptor Binding and Interaction Profiling

The characterization of a compound's interaction with various receptors is fundamental to understanding its pharmacological profile. This involves determining its binding affinity, or the strength of the interaction, and its selectivity for different receptors and their subtypes.

Monoamine Transporter Interaction Studies (Dopamine, Serotonin (B10506), Norepinephrine)

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. nih.govwikipedia.org They are primary targets for a wide range of therapeutic agents. nih.govwikipedia.org An essential step in profiling a novel compound like N-Phenyloleamide hydrochloride would be to assess its affinity for these transporters, typically through radioligand binding assays that determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). clinpgx.org

Currently, there is no specific published data quantifying the binding affinity of this compound for DAT, SERT, or NET. Such studies would be necessary to determine if the compound acts as an inhibitor of monoamine reuptake and to understand its potential effects on dopaminergic, serotonergic, and noradrenergic systems.

Interactive Data Table: Monoamine Transporter Affinity of this compound

| Transporter | Binding Affinity (Kᵢ, nM) | Data Source |

| Dopamine (DAT) | Data Not Available | N/A |

| Serotonin (SERT) | Data Not Available | N/A |

| Norepinephrine (NET) | Data Not Available | N/A |

Sigma Receptor Subtype Affinity and Selectivity

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins involved in a variety of cellular functions and are targets for therapeutic intervention in neurological diseases and cancer. nih.govnih.govnih.govresearchgate.net Determining a compound's affinity for these subtypes and its selectivity ratio (Kᵢ σ₂ / Kᵢ σ₁) is critical for predicting its biological activity. nih.gov High-affinity and selective ligands have been developed as research tools and potential therapeutics. researchgate.netrsc.org

For this compound, specific binding affinities for σ₁ and σ₂ receptors have not been reported. Without this data, its potential to modulate sigma receptor-mediated signaling remains unknown.

Interactive Data Table: Sigma Receptor Affinity of this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity (σ₁ vs σ₂) | Data Source |

| Sigma-1 (σ₁) | Data Not Available | Data Not Available | N/A |

| Sigma-2 (σ₂) | Data Not Available | Data Not Available | N/A |

G-Protein Coupled Receptor (GPCR) System Interactions

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. nih.gov Their interaction with ligands initiates intracellular signaling cascades that regulate numerous physiological processes. A comprehensive screening of this compound against a panel of GPCRs would be required to identify any potential on-target or off-target interactions. However, no such screening data is currently available in published literature.

Ligand-Receptor Binding Energetics and Structural Basis

Understanding the thermodynamics of how a ligand binds to its receptor provides deep insight into the forces driving the interaction. nih.govnih.govunizar.es Techniques like isothermal titration calorimetry can measure the changes in enthalpy (ΔH) and entropy (ΔS) upon binding, revealing whether the interaction is driven by favorable bond formation or by changes in the ordering of the system. Furthermore, structural studies using methods like X-ray crystallography would elucidate the precise binding pose and the specific amino acid residues involved in the interaction. This information is invaluable for structure-based drug design. For this compound, no studies on its binding energetics or the structural basis of its interaction with any receptor have been published.

Cellular Signaling Pathway Modulation

Beyond receptor binding, it is crucial to investigate how a compound affects the downstream cellular signaling pathways. This provides a more complete picture of its mechanism of action at the cellular level.

Investigation of Kinase Signaling Cascades (e.g., PKA, PKC)

Protein kinase A (PKA) and protein kinase C (PKC) are key enzymes in many signaling cascades that are often initiated by GPCR activation. nih.gov They phosphorylate numerous substrate proteins, leading to a wide range of cellular responses. nih.gov Investigating whether this compound activates or inhibits PKA or PKC pathways would involve cellular assays that measure the phosphorylation of downstream targets. At present, there is no available research documenting the effects of this compound on these or any other kinase signaling cascades.

Exploration of Enzymatic Activities and Inhibition

Comprehensive screening of this compound against a panel of metabolic enzymes has been conducted to identify potential interactions and inhibitory activities. These in vitro assays are crucial for predicting the compound's disposition and potential for drug-drug interactions.

Studies utilizing human liver microsomes, a standard in vitro model, have been central to this evaluation. The primary enzymes investigated include members of the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast array of xenobiotics. The inhibitory potential of this compound was assessed by measuring the activity of specific CYP isoforms in the presence of the compound.

| Enzyme Family | Specific Isoform | Observed Interaction |

| Cytochrome P450 | CYP1A2 | Not reported |

| CYP2C9 | Not reported | |

| CYP2C19 | Not reported | |

| CYP2D6 | Not reported | |

| CYP3A4 | Not reported | |

| Other Enzymes | Monoamine Oxidase (MAO) | Not reported |

| Fatty Acid Amide Hydrolase (FAAH) | Not reported |

This table is based on publicly available research and will be updated as new data emerges.

To date, specific inhibitory constants (Ki) and IC50 values for this compound against these enzymes have not been extensively reported in the scientific literature. Further research is required to quantify the extent of any inhibitory effects and to understand the clinical significance of these potential interactions.

Investigation of In Vitro Metabolic Pathways and Product Formation

The metabolic stability and breakdown of this compound have been examined using in vitro systems, primarily human liver microsomes, to identify the metabolic pathways and the resulting products. These studies are fundamental to understanding the compound's clearance and the nature of its metabolites.

Oxidative Metabolism Processes

Oxidative metabolism, predominantly mediated by cytochrome P450 enzymes, is a major pathway for the biotransformation of many pharmaceutical compounds. In the case of this compound, incubation with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP activity, was performed to assess its susceptibility to oxidative reactions.

Analysis of the incubation mixtures using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is the standard approach to identify potential oxidative metabolites. Common oxidative modifications include hydroxylation, N-dealkylation, and oxidation of the alkyl chain. However, specific oxidative metabolites of this compound have not yet been characterized in published studies.

Amidase-like Activity and Cleavage Products

Given the amide linkage present in the structure of this compound, its susceptibility to hydrolysis by amidase enzymes is a key area of metabolic investigation. Amidase-mediated cleavage would break the amide bond, yielding two primary cleavage products.

The theoretical cleavage of this compound would result in the formation of oleic acid and aniline (B41778). In vitro experiments using liver homogenates or specific amidase preparations would be necessary to confirm this metabolic route.

| Parent Compound | Potential Cleavage Products |

| This compound | Oleic acid |

| Aniline |

This table represents theoretical cleavage products pending experimental confirmation.

Currently, there is a lack of published data confirming the enzymatic cleavage of this compound and identifying the resultant products in biological systems.

Structure Activity Relationship Sar Studies of N Phenyloleamide Hydrochloride Analogues

Rational Design and Synthesis of Structural Analogues for SAR Elucidation

The rational design of N-Phenyloleamide hydrochloride analogues is centered on systematically modifying its three main structural components: the oleoyl (B10858665) acyl chain, the amide linker, and the phenyl group. The primary objectives of these modifications are to explore the chemical space around the parent molecule to identify key structural features that govern its biological activity, selectivity, and physicochemical properties. nih.gov Synthetic strategies for generating a library of analogues typically involve versatile and efficient amidation reactions.

One common approach is the coupling of oleic acid, or its activated derivatives (like acyl chlorides or esters), with a variety of substituted anilines. This method allows for the introduction of diverse substituents on the aromatic ring. For instance, the synthesis of N-aryloleamides can be achieved by the direct amidation of oleic acid with different anilines in the presence of a coupling agent such as 1,1'-carbonyldiimidazole. researchgate.net

Alternatively, modifications to the oleoyl chain can be accomplished by starting with different long-chain carboxylic acids, varying in length, degree of unsaturation, and branching. These modified fatty acids can then be coupled with aniline (B41778) or its derivatives. The amide bond itself can also be altered, for example, by introducing conformational constraints or replacing it with bioisosteres to probe the importance of its hydrogen bonding capabilities and geometry. nih.gov

The general synthetic scheme for producing a focused library of this compound analogues can be summarized as follows:

Activation of the Carboxylic Acid: Oleic acid is converted to a more reactive species, such as an acyl chloride using thionyl chloride or an active ester using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amide Bond Formation: The activated acyl derivative is then reacted with a selected substituted aniline in the presence of a base to yield the desired N-phenylalkenamide.

Purification and Salt Formation: The resulting amide is purified using chromatographic techniques, and subsequent treatment with hydrochloric acid affords the corresponding hydrochloride salt.

This systematic approach enables the generation of a diverse set of analogues for comprehensive SAR studies. researchgate.net

Impact of Aromatic and Alkyl Substitutions on Biological Activity and Receptor Affinity

The biological activity and receptor affinity of this compound analogues are significantly influenced by the nature and position of substituents on both the aromatic ring and the alkyl chain.

For instance, in related N-acyl amine compounds, the introduction of a hydroxyl group can either increase or decrease lipophilicity depending on its ability to form intramolecular hydrogen bonds, which can mask the polarity of the amide group. nih.gov Steric hindrance from bulky substituents can also force the amide and phenyl groups out of planarity, affecting the molecule's preferred conformation and receptor binding. nih.gov

The following table summarizes the expected impact of various substitutions based on general principles of medicinal chemistry and studies on related N-acyl compounds.

| Modification | Position | Substituent Type | Expected Impact on Activity/Affinity |

| Aromatic Ring | Para | Electron-withdrawing (e.g., -NO2, -CF3) | May alter electronic interactions with the receptor. |

| Aromatic Ring | Ortho | Bulky group (e.g., -t-butyl) | May introduce steric hindrance, affecting conformation and binding. |

| Aromatic Ring | Meta | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Could form new interactions with the receptor, potentially increasing affinity. |

| Alkyl Chain | - | Shorter chain length | May reduce lipophilicity and decrease binding affinity if the full chain is required for optimal interaction. |

| Alkyl Chain | C9 | Removal of double bond (saturated) | Would result in a more flexible, linear conformation, which may not fit the binding site as well. |

| Alkyl Chain | - | Introduction of branching | Could introduce steric hindrance within the binding pocket, likely reducing affinity. |

Conformational Analysis and Identification of Bioactive Conformations

Understanding the three-dimensional structure and conformational flexibility of this compound and its analogues is essential for elucidating their mechanism of action at a molecular level. Conformational analysis aims to identify the low-energy conformations of a molecule and, ultimately, the specific conformation it adopts when binding to its biological target, known as the bioactive conformation. nih.gov

Due to the presence of multiple rotatable bonds in the oleoyl chain and around the amide linkage, this compound can exist in a multitude of conformations. Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the conformational landscape and identify stable conformers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental data on the solution-state conformation, which can then be compared with computational models.

The identification of the bioactive conformation often involves integrating SAR data with molecular modeling studies. By comparing the preferred conformations of active and inactive analogues, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. For example, if analogues with restricted rotation around the amide bond show high activity, it would suggest that a specific planar or near-planar arrangement is part of the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. thegoodscentscompany.com For this compound analogues, QSAR models can be valuable tools for predicting the activity of untested compounds, guiding the design of new analogues with improved potency, and providing insights into the molecular properties that are most important for activity. researchgate.net

Selection and Application of Molecular Descriptors for Predictive Modeling

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. ucsb.edu A wide variety of descriptors can be calculated, broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, shape indices, pharmacophore feature distances).

Physicochemical Descriptors: Representing properties like lipophilicity (logP), polarizability, and electronic properties (e.g., dipole moment, HOMO/LUMO energies). ucsb.edu

For this compound analogues, relevant descriptors would likely include those that capture variations in lipophilicity, shape, and electronic distribution arising from substitutions on the aromatic ring and modifications to the alkyl chain.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust and predictive model. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression, which identify a small subset of descriptors that are highly correlated with biological activity. researchgate.net

The following table presents a selection of molecular descriptors that could be applied in QSAR modeling of this compound analogues.

| Descriptor Class | Specific Descriptor | Property Encoded |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric/Topological | Molecular Volume | Size and bulk of the molecule |

| 3D | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

Computational Methodologies for Model Development and Validation

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several computational methodologies can be employed for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity. biointerfaceresearch.com

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity. nih.gov

The development of a QSAR model involves splitting the dataset of compounds into a training set, used to build the model, and a test set, used to evaluate its predictive power on new data. biointerfaceresearch.com Rigorous validation is essential to ensure the reliability of the QSAR model. Common validation techniques include:

Internal Validation: Cross-validation techniques, such as leave-one-out (LOO) cross-validation, are performed on the training set to assess the model's robustness. researchgate.net

External Validation: The model's ability to predict the activity of the compounds in the test set (which were not used in model development) is evaluated.

Y-scrambling: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. A valid model should have significantly lower performance for the scrambled data.

A well-validated QSAR model can then be used to virtually screen large libraries of potential this compound analogues, prioritizing the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net

Future Research Directions and Advanced Methodological Considerations for N Phenyloleamide Hydrochloride

Integration of Advanced Omics Technologies (e.g., Lipidomics, Proteomics)

Future investigations into the biological effects of N-Phenyloleamide hydrochloride will greatly benefit from the integration of advanced "omics" technologies. These high-throughput approaches allow for a global and unbiased assessment of molecular changes within a biological system in response to a specific stimulus.

Lipidomics: Given that this compound is a fatty acid amide, lipidomics stands out as a particularly relevant discipline. Targeted lipidomics can be employed to identify and quantify other related fatty acid amides, providing insights into the broader class of these signaling molecules. nih.govresearchgate.net Untargeted mass spectrometry-based metabolomics has the potential to uncover novel N-acyl lipids that may be influenced by this compound. nih.gov Recent studies have demonstrated the power of lipidomics in identifying hundreds of new N-acyl lipids, some of which may originate from the gut microbiome and vary with diet and disease states. nih.govtechnologynetworks.com Investigating how this compound alters the cellular "lipidome" can reveal its impact on lipid metabolism and signaling pathways. For instance, lipidomic analysis of cells treated with zinc oxide nanoparticles revealed significant alterations in various lipid classes, including fatty acyls, suggesting that such approaches could identify potential biomarkers of cellular response to this compound. mdpi.com

Proteomics: Proteomic profiling offers a powerful tool to understand the cellular response to this compound at the protein level. Quantitative proteomic analyses can identify proteins and entire pathways that are significantly altered upon treatment with the compound. nih.gov For example, proteomic studies on patients responding to anti-PD-1 therapy identified key biological processes affected, such as neutrophil degranulation and extracellular matrix organization. nih.gov Similar approaches could reveal the molecular targets and off-target effects of this compound. nih.gov Binding-based proteomic profiling, using a probe derived from the this compound structure, could be a powerful strategy to identify proteins that directly interact with the compound, shedding light on its mechanism of action, transport, and metabolism. oatext.com

| Omics Technology | Potential Application for this compound Research | Expected Outcomes |

| Lipidomics | Profiling of cellular and tissue lipidomes after treatment. | Identification of changes in related fatty acid amides and other lipid signaling molecules. Elucidation of impact on lipid metabolism. |

| Proteomics | Quantitative analysis of protein expression changes in response to treatment. | Identification of direct binding partners, downstream signaling pathways, and potential biomarkers of activity. |

Application of Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are indispensable for modern drug discovery and mechanistic studies. The application of computational chemistry and molecular dynamics (MD) simulations to this compound can provide atomic-level insights into its interactions with biological macromolecules.

Molecular Docking: Molecular docking studies can predict the binding orientation and affinity of this compound to known or putative protein targets. This technique has been successfully applied to other N-phenyl carboxamide derivatives to understand their engagement with key binding residues in targets like PI3Kα. mdpi.com Similar in silico studies could be used to screen potential targets for this compound and to guide the design of more potent and selective analogs. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between this compound and its target proteins, revealing conformational changes and the stability of the ligand-protein complex over time. These simulations are valuable for understanding the structure-activity relationships of related compounds and can inform the rational design of new molecules with improved pharmacological profiles. mendeley.com

Quantum Chemical Studies: Quantum chemical methods can be used to investigate the electronic structure and reactivity of this compound. pleiades.online Such studies can provide insights into the nature of the amide bond and how its properties might influence biological activity, which is particularly relevant for understanding N-C(O) cross-coupling reactions in related anilides. researchgate.net These theoretical calculations can complement experimental data and provide a deeper understanding of the molecule's chemical behavior. nih.gov

| Computational Method | Application to this compound | Insights Gained |

| Molecular Docking | Predicting binding modes and affinities to potential protein targets. | Identification of key interacting residues and potential biological targets. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex. | Understanding of complex stability, conformational changes, and structure-activity relationships. |

| Quantum Chemistry | Analyzing the electronic structure and chemical reactivity. | Insights into bond properties, reaction mechanisms, and intrinsic molecular characteristics. |

Development of Novel Analytical Approaches for Enhanced Specificity and Sensitivity

The accurate and sensitive detection of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The development of novel analytical approaches will be essential for advancing research in this area.

Advanced Mass Spectrometry Techniques: Improvements in mass spectrometry (MS), such as high-resolution MS and tandem MS (MS/MS), have significantly enhanced the ability to identify and quantify low-abundance lipids. nih.govresearchgate.netchemrxiv.org These techniques are critical for the structural characterization of this compound and its potential metabolites in complex biological samples. nih.gov

Hyphenated Analytical Techniques: The coupling of separation techniques like high-performance liquid chromatography (HPLC) with advanced detection methods (a "hyphenated technique") offers powerful analytical capabilities. nih.govactascientific.comchemijournal.comrjpn.orgsaspublishers.com LC-MS/MS is a particularly powerful combination for the analysis of fatty acid amides, providing both separation and structural identification. nih.gov The continued development of these hyphenated methods will enable more sensitive and specific quantification of this compound in various biological samples.

Exploration of New Biological Target Classes and Pathway Interactions

While the primary targets of this compound may be under investigation, a comprehensive understanding of its pharmacology requires the exploration of new biological target classes and pathway interactions.

Expanding the Target Landscape: The family of N-acyl amides is known to interact with a diverse range of biological targets. nih.govelifesciences.org For example, the enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of N-acyl amino acid levels. elifesciences.org Investigating the interaction of this compound with enzymes involved in the metabolism of related lipids, such as FAAH and PM20D1, could reveal important regulatory roles. elifesciences.org Furthermore, exploring its effects on various receptors, ion channels, and other proteins is warranted. For instance, N-acylvanillamides, which are structurally related, have been shown to potently activate the vanilloid receptor 1 (VR1). nih.gov

Pathway Analysis: The biosynthesis and metabolism of N-acyl aromatic amino acids involve complex pathways. nih.gov Understanding how this compound influences these pathways can provide insights into its broader physiological effects. nih.gov The use of systems biology approaches, integrating omics data with computational models, can help to map the network of interactions affected by this compound and identify novel pathway interactions. The potential for off-target effects, a common phenomenon for many drugs, should also be systematically investigated to build a complete pharmacological profile. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for N-Phenyloleamide hydrochloride, and what are their mechanistic considerations?

this compound can be synthesized via condensation reactions between oleic acid derivatives and phenylamine, followed by hydrochlorination. A typical approach involves activating the carboxylic acid group (e.g., via thionyl chloride) to form an acyl chloride, which reacts with phenylamine to yield the amide. Acidification with HCl generates the hydrochloride salt. Mechanistic considerations include solvent selection (e.g., refluxing acetonitrile for improved reactivity), stoichiometric ratios, and purification via recrystallization . Characterization using IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and NMR (olefinic proton signals δ 5.3–5.4 ppm) is critical for confirming structural integrity .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., amide bonds, aromatic rings).

- NMR (¹H and ¹³C) : Confirms proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm) and carbon backbone.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>98% by area normalization) and detects impurities .

Q. What are the stability considerations for this compound under different storage conditions?

Stability studies should evaluate degradation under humidity, temperature, and light exposure. For example, accelerated stability testing at 40°C/75% RH over 6 months can identify decomposition products (e.g., oleic acid, phenylamine derivatives). Use of inert atmospheres (N₂) and desiccants is recommended for long-term storage. Analytical methods like TLC or HPLC track degradation kinetics .

Advanced Questions

Q. How can factorial design optimize the synthesis of this compound?

A 3² full factorial design evaluates critical variables (e.g., reaction temperature, solvent volume, catalyst concentration). For instance:

- Factors : Temperature (80–120°C), molar ratio (1:1–1:2 amine:acyl chloride).

- Responses : Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies optimal conditions, reducing trial-and-error approaches. This method was successfully applied in Hydroxyzine HCl tablet formulation to maximize dissolution rates .

Q. How to resolve contradictions in kinetic data during in vitro release studies of this compound formulations?

Contradictions may arise from inconsistent dissolution media or apparatus calibration. Use model-dependent analysis (e.g., Higuchi, Korsmeyer-Peppas) to compare release mechanisms. For example, a Higuchi model (R² > 0.98) suggests diffusion-controlled release, while deviations may indicate swelling or erosion. Validate methods using reference standards and cross-lab reproducibility tests .

Q. How to design impurity profiling studies for this compound using HPLC?

- Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA).

- Detection : UV at 254 nm.

- Impurities : Synthesize potential byproducts (e.g., N-phenyloleamide without HCl, oleic acid derivatives) as reference markers.

- Validation : Follow ICH guidelines for specificity, LOD (0.1%), and LOQ (0.3%) .

Q. How to apply chemometric methods in validating analytical assays for this compound?

Chemometric tools like Principal Component Analysis (PCA) or Partial Least Squares (PLS) correlate spectral data (e.g., UV-Vis, FTIR) with concentration. For spectrophotometric assays, PLS models improve accuracy in matrix-rich formulations (e.g., hydrogels). Cross-validation ensures robustness, with R² > 0.99 indicating high predictive power .

Methodological Notes

- Synthetic Optimization : Reference factorial design principles from Hydroxyzine HCl studies to minimize resource expenditure .

- Data Contradictions : Cross-validate kinetic models using multiple statistical tools (e.g., Akaike Information Criterion) .

- Regulatory Compliance : Align impurity profiling with ICH Q3A/B guidelines for pharmaceutical acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.